3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride
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Overview
Description
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a pyrazolyl group attached to a propan-1-amine moiety, and it is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized through the reaction of hydrazine with a suitable diketone or β-keto ester.
Chlorination: The pyrazolyl core is then subjected to chlorination to introduce chlorine atoms at the 4 and 5 positions.
Methylation: Methylation of the pyrazolyl core is performed to introduce the methyl group at the 3 position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: Reduction reactions can reduce nitro groups or other oxidized forms back to amines.
Substitution: Substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Common reagents include nucleophiles such as alkyl halides and amines.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or amino-substituted derivatives.
Scientific Research Applications
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism by which 3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(4,5-Dichloro-3-methyl-1H-pyrazol-1-yl)propan-1-amine hydrochloride can be compared with other similar compounds, such as:
3-(2,4-Dichloro-5-fluorophenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl: Similar in structure but with different substituents.
1-(2-Chloro-5-sulfophenyl)-3-methyl-5-pyrazolone: Another pyrazole derivative with different functional groups.
Properties
IUPAC Name |
3-(4,5-dichloro-3-methylpyrazol-1-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl2N3.ClH/c1-5-6(8)7(9)12(11-5)4-2-3-10;/h2-4,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFDNMLIJSMIEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)Cl)CCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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